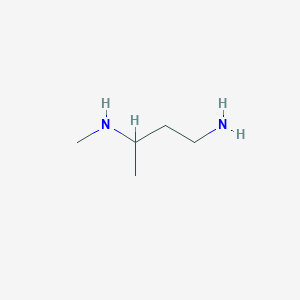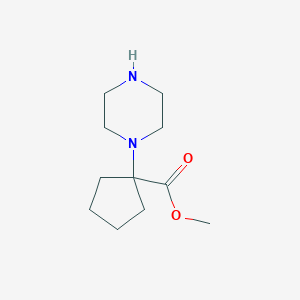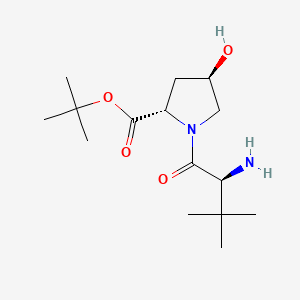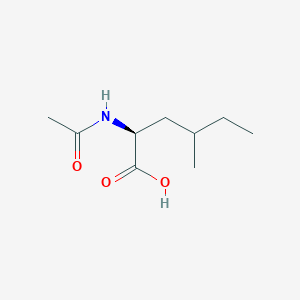
(2S)-2-acetamido-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-acetamido-4-methylhexanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and possesses unique structural features that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-4-methylhexanoic acid typically involves the acylation of the corresponding amino acid. One common method is the reaction of L-leucine with acetic anhydride under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-acetamido-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-acetamido-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (2S)-2-acetamido-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its acetamido group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-acetamido-4-methylpentanoic acid: Similar in structure but with a shorter carbon chain.
(2S)-2-acetamido-4-methylheptanoic acid: Similar in structure but with a longer carbon chain.
N-acetyl-L-leucine: A closely related compound with similar functional groups.
Uniqueness
(2S)-2-acetamido-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both acetamido and methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
757959-97-0 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6?,8-/m0/s1 |
Clave InChI |
NTPVRIRNCPKDHS-XDKWHASVSA-N |
SMILES isomérico |
CCC(C)C[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCC(C)CC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)

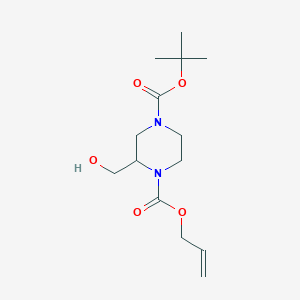

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
